molecular formula C11H18N2O2 B1396855 4-[2-(dimethylamino)ethoxy]-2-methoxyaniline CAS No. 927672-74-0

4-[2-(dimethylamino)ethoxy]-2-methoxyaniline

Cat. No.: B1396855
CAS No.: 927672-74-0
M. Wt: 210.27 g/mol
InChI Key: ZVONEWZCSGCSMV-UHFFFAOYSA-N
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Description

4-[2-(dimethylamino)ethoxy]-2-methoxyaniline is an organic compound with a complex structure that includes a dimethylaminoethoxy group and a methoxyphenylamine group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-(dimethylamino)ethoxy]-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

4-[2-(dimethylamino)ethoxy]-2-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(dimethylamino)ethoxy]-2-methoxyaniline involves its interaction with specific molecular targets. For example, it can bind to certain enzymes or receptors, inducing conformational changes that modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(dimethylamino)ethoxy]-2-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(2)6-7-15-9-4-5-10(12)11(8-9)14-3/h4-5,8H,6-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVONEWZCSGCSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of [2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine (1.0 g, 4.2 mmol) and 5% Pd—C (0.2 g) in ethyl acetate (75 mL) was shaken under 50 psi of hydrogen for 24 hours. The mixture was filtered through Celite and evaporated, providing 0.80 g of the product as a light gold oil, in 91% yield: 1H NMR (CDCl3) δ 2.33 (s, 6H), 2.69 (t, J=5.8 Hz, 2H), 3.82 (s, 3H), 4.00 (t, J=5.8 Hz, 2H), 6.35 (dd, J=8.3 Hz, J=2.6 Hz, 1H), 6.50 (d, J=2.6 Hz, 1H), 6.63 (d, J=8.3 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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